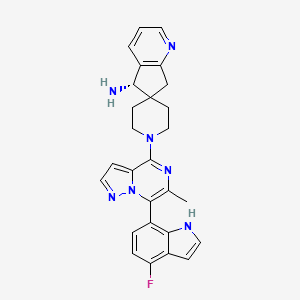
Shp2-IN-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2-IN-21 is a small molecule inhibitor that targets Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase involved in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting SHP2’s activity and disrupting oncogenic signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-21 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a suitable starting material with reagents such as acyl chlorides or anhydrides under controlled conditions to form an intermediate compound.
Coupling Reaction: Intermediate A is then coupled with another intermediate (Intermediate B) using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Final Product Formation: The final step involves purification and characterization of this compound using techniques like column chromatography and NMR spectroscopy
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and large-scale purification techniques such as crystallization and preparative HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
Shp2-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Applications De Recherche Scientifique
Shp2-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the biological functions of SHP2 and its involvement in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated SHP2 activity.
Industry: Utilized in drug discovery and development programs to identify and optimize new SHP2 inhibitors
Mécanisme D'action
Shp2-IN-21 exerts its effects by binding to the allosteric site of SHP2, inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking SHP2 activity, this compound can reduce cancer cell growth and enhance the efficacy of other anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
SHP099: Another SHP2 inhibitor with a similar mechanism of action.
RMC-4550: A potent SHP2 inhibitor used in preclinical studies.
TNO155: An SHP2 inhibitor currently in clinical trials for cancer treatment .
Uniqueness of Shp2-IN-21
This compound is unique due to its specific binding affinity and selectivity for SHP2. It has shown promising results in preclinical studies, demonstrating potent inhibition of SHP2 activity and significant anticancer effects. Its unique chemical structure and mechanism of action make it a valuable tool for studying SHP2-related pathways and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C27H26FN7 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(5S)-1'-[7-(4-fluoro-1H-indol-7-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C27H26FN7/c1-16-24(19-4-5-20(28)17-6-11-31-23(17)19)35-22(7-12-32-35)26(33-16)34-13-8-27(9-14-34)15-21-18(25(27)29)3-2-10-30-21/h2-7,10-12,25,31H,8-9,13-15,29H2,1H3/t25-/m1/s1 |
Clé InChI |
TXYIIUMBLYKJPV-RUZDIDTESA-N |
SMILES isomérique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7 |
SMILES canonique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


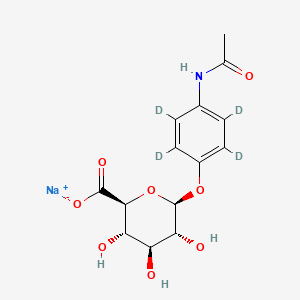
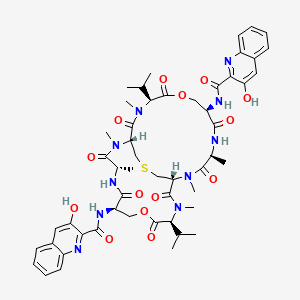

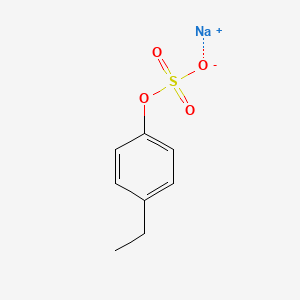


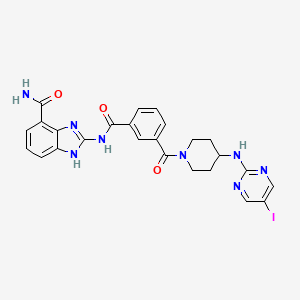
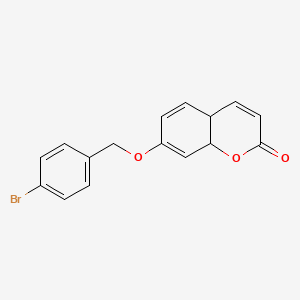
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
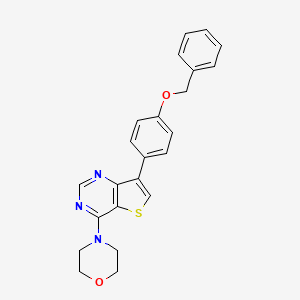
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
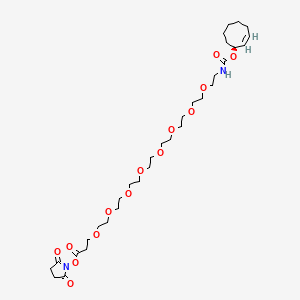

![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
